4-Fluoro-7-azaindole
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-7-azaindole and related compounds typically involves strategic functionalization of azaindoles or fluoropyridines. Nuhant et al. (2015) described a versatile synthesis route starting from substituted 2-fluoropyridines, utilizing C3-metalation and subsequent reactions to yield highly functionalized 7-azaindoles (Nuhant et al., 2015). Additionally, Caldwell et al. (2007) demonstrated the use of microwave heating for the nucleophilic aromatic substitution of 4-halo-7-azaindoles with cyclic secondary amines, highlighting the reactivity of 4-fluoro-7-azaindoles towards SNAr reactions under these conditions (Caldwell et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-7-azaindole derivatives reveals interesting intermolecular interactions. Kumar et al. (2011) investigated the structure of a 7-azaindole···2-fluoropyridine dimer, showing the competition between N-H···N and N-H···F interactions through spectroscopic techniques and quantum chemistry calculations (Kumar et al., 2011). These findings underscore the complex hydrogen bonding dynamics that can influence the structural characteristics of 4-Fluoro-7-azaindole complexes.
Chemical Reactions and Properties
The chemical reactivity of 4-Fluoro-7-azaindole involves engaging in various bond-forming reactions. Liu et al. (2014) presented rare instances of radical ipso-substitution of a carbon-fluorine bond, leading to highly functionalized 5,6-difluoro-7-azaindolines, demonstrating the synthetic utility of this approach in generating fluoro-7-azaindole derivatives (Liu et al., 2014).
Scientific Research Applications
Synthesis and Dimerization : 4-Fluoro-7-azaindole is synthesized through the Chichibabin cyclization of 2-fluoro-3-picoline and benzonitrile, and this process involves the reversible base-mediated dimerization of 3-picolines (Ma et al., 2008).
Substituted 7-Azaindoles : It's used to access highly substituted 7-azaindoles from 2-fluoropyridines via 7-azaindoline intermediates, providing a versatile synthesis route with high overall efficiency (Nuhant et al., 2015).
Rapid Synthesis : Microwave heating of 4-halo-7-azaindoles with cyclic secondary amines offers a straightforward and rapid synthesis method, with 4-fluoro-7-azaindole showing greater reactivity towards secondary amine nucleophiles (SNA) (Caldwell et al., 2007).
Luminescence and Reactivity : 7-Azaindolyl derivatives, including 4-fluoro-7-azaindole, and their metal complexes exhibit potential in organic light-emitting diodes, coordination chemistry, and unusual reactivity toward C-H and C-X bonds in materials science (Zhao & Wang, 2010).
Biological Applications : As an alternative to tryptophan, 4-Fluoro-7-azaindole is used for studying protein structure and dynamics due to its redshifted absorption and emission properties, making it a sensitive probe in water and peptides (Smirnov et al., 1997).
Oligomeric Structures and Fluorescence : It exhibits low-temperature oligomeric structures in the ground state, with high-energy fluorescence consisting of dimeric and oligomeric contributions, and phosphorescence assigned to oligomers (Bulska et al., 1984).
Antiviral Agents : 2-Substituted 7-azaindole analogues with enhanced aldehyde oxidase stability show potential as anti-influenza agents for pandemic and seasonal influenza treatment (Bandarage et al., 2017).
Fluorescence in Sol-Gel-Xerogel Stages : 7-Azaindole forms hydrogen-bonded complexes with ethanol and silanol in silica gel glass, leading to significant shifts in fluorescence spectra during the gel-xerogel stages (Matsui et al., 1989).
Inhibitors of Human Immunodeficiency Virus (HIV) : Compounds like BMS-585248, which include 4-fluoro-7-azaindole, act as potent HIV-1 attachment inhibitors with improved in vitro potency and pharmacokinetic properties, making them suitable for human clinical studies (Regueiro-Ren et al., 2013).
Safety And Hazards
4-Fluoro-7-azaindole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Future Directions
The azaindole chemical scaffold, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTWCWYRUCKWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461514 | |
Record name | 4-Fluoro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-azaindole | |
CAS RN |
640735-23-5 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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